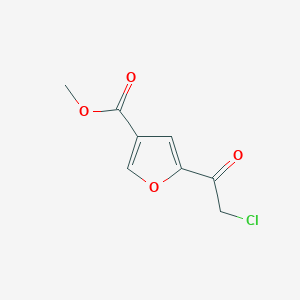
2-(6-氨基-1H-吲哚-3-基)乙腈
描述
2-(6-Amino-1h-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Amino-1h-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Amino-1h-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
吲哚衍生物的合成
吲哚衍生物,包括2-(6-氨基-1H-吲哚-3-基)乙腈,是某些生物碱中普遍存在的基团 . 它们在细胞生物学中发挥着重要作用,近年来因其在治疗各种疾病方面的潜力而受到越来越多的关注 .
生物活性化合物
近年来,吲哚衍生物作为生物活性化合物应用于治疗癌细胞、微生物和人体不同类型的疾病,引起了越来越多的关注 . 吲哚,包括天然和合成的,都具有各种重要的生物学特性 .
生物技术生产
吲哚是一种由细菌和植物产生的信号分子 . 除了其天然作用外,吲哚在香料和香精应用方面也具有价值,例如在食品工业或香水行业 .
治疗潜力
吲哚可以衍生出多种卤化和氧化化合物,这些化合物具有良好的生物活性,在治疗人类疾病方面具有治疗潜力 .
荧光团
基于2-(1H-吲哚-3-基)乙腈的供体-π-受体荧光团已被合成并研究了其光学、热学和电致发光特性 . 这些荧光团表现出高荧光量子产率和良好的热稳定性 .
神经递质
2-(1H-吲哚-3-基)乙胺,一种与2-(6-氨基-1H-吲哚-3-基)乙腈类似的化合物,在哺乳动物大脑中以微量存在,可能作为神经调节剂或神经递质发挥作用 .
作用机制
Target of Action
It is known that indole derivatives, which include 2-(6-amino-1h-indol-3-yl)acetonitrile, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(6-Amino-1h-indol-3-yl)acetonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities and can influence a wide range of biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
2-(6-Amino-1h-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, have been shown to interact with enzymes involved in the synthesis and degradation of tryptophan . These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, 2-(6-Amino-1h-indol-3-yl)acetonitrile can bind to proteins and alter their conformation, affecting their function and stability .
Cellular Effects
2-(6-Amino-1h-indol-3-yl)acetonitrile has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, have been reported to affect the expression of genes involved in cell growth and differentiation . This compound can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 2-(6-Amino-1h-indol-3-yl)acetonitrile involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, 2-(6-Amino-1h-indol-3-yl)acetonitrile can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Amino-1h-indol-3-yl)acetonitrile can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 2-(6-Amino-1h-indol-3-yl)acetonitrile, can undergo degradation under certain conditions, leading to the formation of various metabolites . These metabolites can have different biological activities, which may contribute to the observed temporal effects .
Dosage Effects in Animal Models
The effects of 2-(6-Amino-1h-indol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the biological activity of 2-(6-Amino-1h-indol-3-yl)acetonitrile changes significantly at certain dosage levels .
Metabolic Pathways
2-(6-Amino-1h-indol-3-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in the metabolism of indole derivatives . For example, this compound can be metabolized by enzymes involved in the degradation of tryptophan, leading to the formation of various metabolites . These metabolic pathways can influence the overall biological activity of 2-(6-Amino-1h-indol-3-yl)acetonitrile and its effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(6-Amino-1h-indol-3-yl)acetonitrile within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 2-(6-Amino-1h-indol-3-yl)acetonitrile can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-(6-Amino-1h-indol-3-yl)acetonitrile is essential for its function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-(6-Amino-1h-indol-3-yl)acetonitrile can affect its activity and interactions with other biomolecules, ultimately influencing its biological effects .
属性
IUPAC Name |
2-(6-amino-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
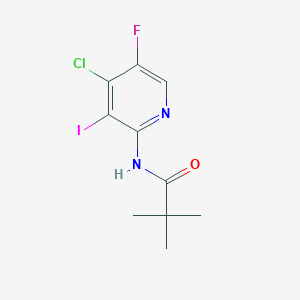
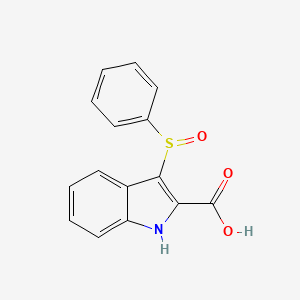
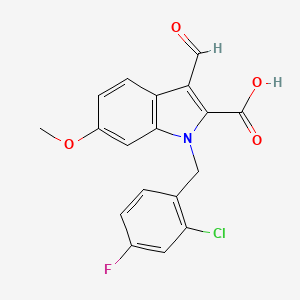


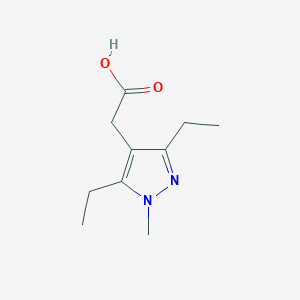
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
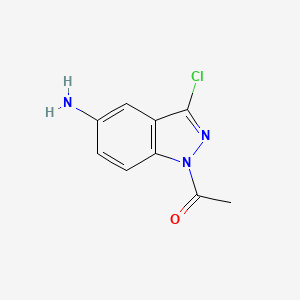
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
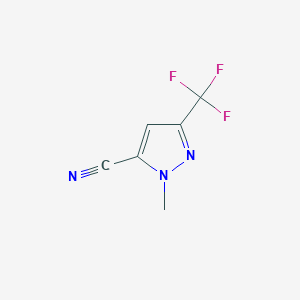
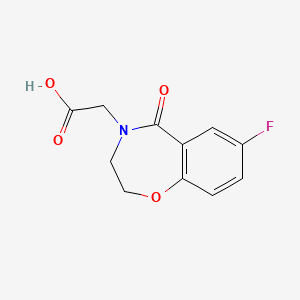
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
